![molecular formula C6H10INO2S B2929582 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide CAS No. 2470437-68-2](/img/structure/B2929582.png)
7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide
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Overview
Description
“7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide” is a chemical compound with the CAS Number: 2470437-68-2 . It has a molecular weight of 287.12 . The IUPAC name for this compound is 7-iodo-4-thia-5-azaspiro[2.5]octane 4,4-dioxide .
Molecular Structure Analysis
The InChI code for “7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide” is 1S/C6H10INO2S/c7-5-3-6(1-2-6)11(9,10)8-4-5/h5,8H,1-4H2 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Environmental Science
The reactivity of EN300-27101441 towards pollutants makes it a compound of interest in environmental science. It could be used to synthesize agents capable of breaking down harmful chemicals, contributing to the development of greener and more efficient waste treatment methods.
Each of these applications leverages the unique chemical structure of 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide, highlighting its versatility and potential across multiple fields of scientific research. As research progresses, more applications may emerge, further expanding the utility of this compound .
Safety and Hazards
properties
IUPAC Name |
7-iodo-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO2S/c7-5-3-6(1-2-6)11(9,10)8-4-5/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBKNNPSYDTUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(CNS2(=O)=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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